N-环己基-2-(1-乙基-6-(4-氟苄基)-3-甲基-5,7-二氧代-6,7-二氢-1H-吡唑并[4,3-d]嘧啶-4(5H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, a description of a compound would include its molecular formula, structure, and the types of functional groups it contains. For example, this compound appears to contain a cyclohexyl group, a fluorobenzyl group, and a pyrazolopyrimidinone group .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学研究应用
合成和化学性质
对吡唑并[4,3-d]嘧啶衍生物的研究通常涉及具有潜在生物活性的新型化合物的合成。例如,研究探索了通过使不同的起始原料反应来合成各种吡唑并[4,3-d]嘧啶衍生物,以产生具有预期的抗菌、抗癌或激酶抑制活性的化合物。这些合成途径通常利用特定的官能团和反应物来产生复杂分子,可能包括与 N-环己基-2-(1-乙基-6-(4-氟苄基)-3-甲基-5,7-二氧代-6,7-二氢-1H-吡唑并[4,3-d]嘧啶-4(5H)-基)乙酰胺 相似的结构 (Toplak 等人,1999; Albratty 等人,2017)。
生物活性及应用
对与 N-环己基-2-(1-乙基-6-(4-氟苄基)-3-甲基-5,7-二氧代-6,7-二氢-1H-吡唑并[4,3-d]嘧啶-4(5H)-基)乙酰胺 在结构上相关的化合物的研究经常旨在评估它们的生物活性:
- 抗癌活性:某些衍生物已被合成并测试了它们对癌细胞系的细胞毒性作用,其中一些显示出有希望的结果 (Hassan 等人,2015)。
- 抗菌活性:吡唑并[4,3-d]嘧啶衍生物的抗菌潜力已经得到研究,突出了它们在开发新的抗菌剂中的可能用途 (Bondock 等人,2008)。
- 激酶抑制活性:一些研究集中在评估吡唑并[4,3-d]嘧啶衍生物的激酶抑制活性,表明它们在治疗与激酶失调相关的疾病中的潜力 (Fallah-Tafti 等人,2011)。
作用机制
未来方向
属性
IUPAC Name |
N-cyclohexyl-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O3/c1-3-29-21-20(15(2)26-29)27(14-19(30)25-18-7-5-4-6-8-18)23(32)28(22(21)31)13-16-9-11-17(24)12-10-16/h9-12,18H,3-8,13-14H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYPXHODOZQURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。